molecular formula C18H13N3O B4666092 2-[(4-phenoxyphenyl)amino]nicotinonitrile

2-[(4-phenoxyphenyl)amino]nicotinonitrile

Cat. No. B4666092
M. Wt: 287.3 g/mol
InChI Key: LKIUMTXCEQYGEX-UHFFFAOYSA-N
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Description

2-[(4-phenoxyphenyl)amino]nicotinonitrile, also known as PPAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPAN belongs to the class of nicotinonitrile compounds, which are known for their diverse pharmacological properties. PPAN has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-[(4-phenoxyphenyl)amino]nicotinonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-[(4-phenoxyphenyl)amino]nicotinonitrile has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-[(4-phenoxyphenyl)amino]nicotinonitrile has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis and has been implicated in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
2-[(4-phenoxyphenyl)amino]nicotinonitrile has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-[(4-phenoxyphenyl)amino]nicotinonitrile can inhibit the growth of cancer cells and induce apoptosis. 2-[(4-phenoxyphenyl)amino]nicotinonitrile has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In animal models, 2-[(4-phenoxyphenyl)amino]nicotinonitrile has been shown to reduce inflammation and protect against oxidative stress-induced tissue damage.

Advantages and Limitations for Lab Experiments

2-[(4-phenoxyphenyl)amino]nicotinonitrile has several advantages for laboratory experiments, including its relatively simple synthesis method and its diverse pharmacological properties. However, there are also limitations to its use, such as its low solubility in water and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-[(4-phenoxyphenyl)amino]nicotinonitrile. One area of interest is the development of 2-[(4-phenoxyphenyl)amino]nicotinonitrile-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of focus is the investigation of 2-[(4-phenoxyphenyl)amino]nicotinonitrile's potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(4-phenoxyphenyl)amino]nicotinonitrile and to determine its safety and efficacy in humans.

Scientific Research Applications

2-[(4-phenoxyphenyl)amino]nicotinonitrile has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One study found that 2-[(4-phenoxyphenyl)amino]nicotinonitrile exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that 2-[(4-phenoxyphenyl)amino]nicotinonitrile had antioxidant properties and could protect against oxidative stress-induced cell damage. Additionally, 2-[(4-phenoxyphenyl)amino]nicotinonitrile has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-(4-phenoxyanilino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c19-13-14-5-4-12-20-18(14)21-15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIUMTXCEQYGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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